molecular formula C3H8O B1357198 1-Propanol-d8 CAS No. 61393-63-3

1-Propanol-d8

Cat. No.: B1357198
CAS No.: 61393-63-3
M. Wt: 68.14 g/mol
InChI Key: BDERNNFJNOPAEC-RIZALVEQSA-N
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Description

1-Propanol-d8, also known as deuterated propanol or deuterated propyl alcohol, is an organic solvent with the chemical formula CD3CD2CD2OD. It is a colorless liquid with a pungent odor similar to that of propanol. The compound is characterized by the presence of deuterium, an isotope of hydrogen, which replaces the hydrogen atoms in the molecule. This isotopic substitution makes this compound particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

1-Propanol-d8 is typically synthesized through the reaction of 1-propanol with heavy water (D2O). The process involves the exchange of hydrogen atoms in 1-propanol with deuterium atoms from heavy water. The reaction is followed by purification steps to isolate the desired deuterated product. The general reaction can be represented as:

CH3CH2CH2OH+D2OCD3CD2CD2OD+H2O\text{CH3CH2CH2OH} + \text{D2O} \rightarrow \text{CD3CD2CD2OD} + \text{H2O} CH3CH2CH2OH+D2O→CD3CD2CD2OD+H2O

Industrial production methods for this compound also involve similar isotopic exchange processes, often conducted under controlled conditions to ensure high isotopic purity and yield.

Chemical Reactions Analysis

1-Propanol-d8 undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the key reactions include:

    Oxidation: this compound can be oxidized to produce propionaldehyde-d7 and further to propionic acid-d7. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

CD3CD2CD2ODKMnO4CD3CD2CHOKMnO4CD3CD2COOH\text{CD3CD2CD2OD} \xrightarrow[\text{}]{\text{KMnO4}} \text{CD3CD2CHO} \xrightarrow[\text{}]{\text{KMnO4}} \text{CD3CD2COOH} CD3CD2CD2ODKMnO4​CD3CD2CHOKMnO4​CD3CD2COOH

  • Reduction: : Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with hydrogen halides (HX) can produce deuterated propyl halides.

CD3CD2CD2OD+HXCD3CD2CD2X+H2O\text{CD3CD2CD2OD} + \text{HX} \rightarrow \text{CD3CD2CD2X} + \text{H2O} CD3CD2CD2OD+HX→CD3CD2CD2X+H2O

Scientific Research Applications

1-Propanol-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: : The deuterium atoms in this compound make it an excellent solvent for NMR spectroscopy, as it minimizes background signals and enhances the clarity of spectra for organic compounds.

  • Isotopic Labeling: : this compound is used in isotopic labeling studies to trace the pathways of chemical reactions and biological processes.

  • Standard Samples: : It is used to prepare standard samples for NMR measurements and other analytical techniques.

  • Solvent: : this compound serves as a solvent in various chemical reactions and experiments, particularly those requiring deuterated solvents.

Mechanism of Action

The mechanism of action of 1-Propanol-d8 is primarily related to its role as a solvent and isotopic label. In NMR spectroscopy, the deuterium atoms in this compound do not produce significant background signals, allowing for clearer observation of the target molecules. The isotopic substitution also allows researchers to study reaction mechanisms and pathways by tracking the deuterium atoms.

Comparison with Similar Compounds

1-Propanol-d8 can be compared with other deuterated alcohols, such as:

  • 2-Propanol-d8: : Similar to this compound but with the deuterium atoms on a secondary alcohol. It is also used in NMR spectroscopy and isotopic labeling.

  • 1-Butanol-d10: : A longer-chain deuterated alcohol used for similar applications but with different physical properties.

  • Ethanol-d6: : A shorter-chain deuterated alcohol commonly used in NMR spectroscopy.

The uniqueness of this compound lies in its specific isotopic substitution pattern, which makes it particularly suitable for certain types of NMR studies and isotopic labeling experiments.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptadeuterio-3-deuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-RIZALVEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583977
Record name (~2~H_7_)Propan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61393-63-3
Record name (~2~H_7_)Propan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol-d8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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